1'-Boc-[1,4']bipiperidinyl-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(3-hydroxypiperidin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)16-9-6-12(7-10-16)17-8-4-5-13(18)11-17/h12-13,18H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZONPELMGKAXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679529 | |
| Record name | tert-Butyl 3-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864291-87-2 | |
| Record name | tert-Butyl 3-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 1 Boc 1,4 Bipiperidinyl 3 Ol
Reactions Involving the Hydroxyl Group at Position 3
The secondary alcohol of 1'-Boc-[1,4']bipiperidinyl-3-ol is a versatile handle for various functional group interconversions and derivatizations.
Oxidation Reactions for Functional Group Interconversion
The secondary alcohol can be readily oxidized to the corresponding ketone, 1'-Boc-[1,4']bipiperidinyl-3-one. This transformation is a crucial step in the synthesis of many pharmaceutical intermediates. A variety of oxidizing agents can be employed for this purpose.
The Dess-Martin periodinane (DMP) is a highly effective reagent for this oxidation, offering mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in solvents like dichloromethane (B109758) or chloroform (B151607) and is usually complete within a few hours. organic-chemistry.org DMP is known for its high chemoselectivity, tolerating a wide range of sensitive functional groups. wikipedia.orgpitt.edu
Another common method is the Oppenauer oxidation, which uses a ketone as the oxidant under the action of a catalyst. google.com This method is particularly suitable for large-scale industrial production due to its efficiency and low pollution. google.com
The choice of oxidizing agent can be critical to avoid side reactions and ensure high yields. For instance, Swern oxidation, while effective for many alcohols, can sometimes lead to epimerization in N-protected amino alcohols, a problem that is minimized with DMP. wikipedia.orgpitt.edu
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Reaction Conditions | Key Advantages |
|---|---|---|---|
| Dess-Martin periodinane (DMP) | 1'-Boc-[1,4']bipiperidinyl-3-one | Room temperature, neutral pH | Mild conditions, high yield and chemoselectivity wikipedia.orgorganic-chemistry.orgpitt.edu |
| Oppenauer Oxidation | 1'-Boc-[1,4']bipiperidinyl-3-one | Ketone, catalyst, 30-150°C | High efficiency, low pollution, suitable for industrial scale google.com |
Esterification and Etherification for Derivative Synthesis
The hydroxyl group can be converted into esters and ethers, providing access to a broad range of derivatives with modified properties.
Esterification: Standard esterification procedures, such as reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent, can be used. The Mitsunobu reaction offers a powerful alternative for the synthesis of esters from alcohols with clean inversion of stereochemistry. organic-chemistry.orgyoutube.com This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.orgwordpress.comnih.gov
Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comyoutube.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then reacts with an alkyl halide. masterorganicchemistry.comlibretexts.orglibretexts.org Strong bases like sodium hydride (NaH) are commonly used to generate the alkoxide. masterorganicchemistry.comyoutube.comlibretexts.org The reaction works best with primary alkyl halides to avoid elimination side reactions. masterorganicchemistry.comlibretexts.org A variation of this method uses silver oxide (Ag2O), which allows for milder reaction conditions as it does not require the pre-formation of an alkoxide. libretexts.org
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
The hydroxyl group itself is a poor leaving group. Therefore, to achieve nucleophilic substitution at the carbon to which it is attached, it must first be activated.
The Mitsunobu reaction is a prime example of a process that facilitates nucleophilic substitution with inversion of configuration. organic-chemistry.orgyoutube.comyoutube.com In this reaction, the alcohol is activated in situ by triphenylphosphine and an azodicarboxylate, making it susceptible to attack by a nucleophile. organic-chemistry.orgyoutube.com A wide range of nucleophiles can be used, including carboxylic acids (to form esters), phenols (to form aryl ethers), and nitrogen nucleophiles like phthalimide (B116566) or hydrogen azide. organic-chemistry.orgwordpress.com
Activation Strategies for Directed Hydroxyl Functionalization
To enhance the leaving group ability of the hydroxyl group for nucleophilic substitution, it can be converted into a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.com This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, typically in the presence of a base like pyridine (B92270). masterorganicchemistry.com This conversion proceeds without altering the stereochemistry at the alcohol carbon. masterorganicchemistry.com The resulting tosylate or mesylate is an excellent leaving group and can readily undergo substitution reactions with a variety of nucleophiles. masterorganicchemistry.combeilstein-journals.org
Reactions Involving the Piperidine (B6355638) Nitrogen Atoms (after Boc deprotection)
The tert-butyloxycarbonyl (Boc) protecting group on the 1'-piperidine nitrogen is stable under many reaction conditions but can be readily removed under acidic conditions, such as with hydrochloric acid or trifluoroacetic acid, to yield the secondary amine. chemicalbook.comresearchgate.net This deprotection unmasks the nitrogen atom for further functionalization.
Alkylation Reactions of the Secondary Amine
The deprotected secondary amine of the [1,4']bipiperidinyl-3-ol is nucleophilic and can undergo various alkylation reactions.
Direct N-Alkylation: The secondary amine can be directly alkylated using alkyl halides. researchgate.net This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of solvent and base can influence the regioselectivity of the reaction. beilstein-journals.org
Reductive Amination: A common and efficient method for N-alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine.
One-Pot Alkylation/Deprotection: In some synthetic strategies, it is possible to perform a directed lithiation and alkylation followed by an in-situ cleavage of the Boc protecting group. nih.govnih.govresearchgate.net This one-pot procedure can be highly efficient for creating substituted analogs. nih.govresearchgate.net
Acylation and Sulfonylation for Amide and Sulfonamide Formation
The hydroxyl group and the secondary amine of the bipiperidine scaffold (following deprotection of the Boc group) are amenable to acylation and sulfonylation reactions, leading to the formation of esters, amides, and sulfonamides.
The hydroxyl group at the 3-position can be readily acylated using standard conditions, such as reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction converts the alcohol into an ester, which can be useful for introducing a variety of functional groups or for use as a protecting group. Similarly, sulfonylation of the hydroxyl group with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields a sulfonate ester. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, providing a pathway for further functionalization at the 3-position.
Upon removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), the secondary amine of the second piperidine ring is revealed. This amine can then undergo acylation with acyl chlorides or carboxylic acids (using coupling agents like HATU or HOBt) to form amides. Alternatively, reaction with sulfonyl chlorides furnishes the corresponding sulfonamides. These transformations are fundamental in medicinal chemistry for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.
Formation of Ureas and Carbamates
The formation of ureas and carbamates represents another important class of transformations for modifying the this compound scaffold, often utilized to introduce functionalities that can participate in hydrogen bonding, a key interaction in biological systems.
Carbamates are typically formed from the hydroxyl group. Reaction of the alcohol with an isocyanate will directly yield the corresponding carbamate (B1207046). Alternatively, the alcohol can be reacted with phosgene (B1210022) or a phosgene equivalent (like triphosgene (B27547) or carbonyldiimidazole) to form a chloroformate or an imidazolyl-carboxylate intermediate, respectively, which is then reacted with a primary or secondary amine to furnish the carbamate. organic-chemistry.org A variety of synthetic methods have been developed for carbamate synthesis, including tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate. organic-chemistry.org
Ureas are synthesized from the secondary amine, which is accessible after deprotection of the Boc group. The most common method involves reacting the free amine with an isocyanate. Symmetrical ureas can be formed by reacting the amine with a phosgene equivalent. For the synthesis of unsymmetrical ureas, a practical one-pot method involves the in situ generation of an isocyanate from a Boc-protected amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which then reacts with another amine. organic-chemistry.orgnih.gov This method is advantageous as it avoids the handling of potentially hazardous isocyanates. organic-chemistry.orgnih.gov
| Starting Material Functional Group | Reagent(s) | Product Functional Group |
| Alcohol | Isocyanate | Carbamate |
| Alcohol | Phosgene, then Amine | Carbamate |
| Amine (post-Boc deprotection) | Isocyanate | Urea |
| Amine (post-Boc deprotection) | Phosgene equivalent | Symmetrical Urea |
| Boc-Amine (for isocyanate generation) + Amine | 2-Chloropyridine, (CF₃SO₂)₂O | Unsymmetrical Urea |
Transformations on the Piperidine Ring Systems
Beyond the functional groups, the piperidine rings themselves can be sites for further chemical modification, although this can be more challenging.
Functionalization at Unsubstituted Ring Carbons
Direct functionalization of the C-H bonds on the piperidine rings is a powerful strategy to introduce substituents without pre-existing functional handles. One of the most effective methods for this is directed metalation, followed by reaction with an electrophile.
For N-Boc protected piperidines, deprotonation can be achieved at the C2 position using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov The resulting organolithium species can then be transmetalated, for example with zinc chloride (ZnCl₂), to form a more stable organozinc reagent. nih.govresearchgate.net This organozinc intermediate can then participate in cross-coupling reactions, such as the Negishi coupling, to form a new carbon-carbon bond with an aryl or vinyl halide. nih.govresearchgate.net This strategy allows for the regioselective introduction of substituents at the position alpha to the nitrogen atom. nih.govnih.gov
| Reagent 1 | Reagent 2 | Reagent 3 | Functionalization Position |
| s-BuLi/TMEDA | ZnCl₂ | Aryl Halide/Pd catalyst | C2 of Boc-piperidine ring |
Ring Opening and Rearrangement Reactions
The piperidine rings in the this compound scaffold are generally stable. Ring-opening reactions are not common for this saturated heterocyclic system under normal conditions. Such reactions would typically require harsh conditions or the presence of specific activating groups that are not present in the parent molecule. For instance, ring-opening of related nitrogen heterocycles like azetidines can be induced by intramolecular displacement of a leaving group to form a bicyclic azetidinium ion, which is then opened by a nucleophile, often resulting in ring expansion. clockss.org
Rearrangement reactions of the this compound skeleton are also not widely reported. The Pinacol rearrangement is a classic reaction of 1,2-diols that proceeds via an acid-catalyzed dehydration and carbocation rearrangement to form a ketone. libretexts.org However, since this compound is a mono-alcohol, it cannot directly undergo this specific rearrangement. Related skeletal rearrangements would likely require the generation of a carbocation on the piperidine ring, which could potentially be achieved by the departure of a good leaving group from the 3-position. The stability of the resulting carbocation and the migratory aptitude of the adjacent groups would determine the feasibility and outcome of any such rearrangement.
Advanced Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions on the Bipiperidinyl Scaffold
To significantly increase the molecular complexity of the this compound core, advanced cross-coupling methodologies can be employed on appropriately functionalized derivatives.
Cross-Coupling Methodologies (e.g., Suzuki, Negishi, Buchwald-Hartwig) on Appropriately Functionalized Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the bipiperidinyl scaffold must first be functionalized with a suitable group, typically a halide (Br, I) or a boronic acid/ester.
Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organic halide or triflate. wikipedia.org A halogenated derivative of this compound (e.g., a bromo- or iodo-substituted piperidine ring) could be coupled with a wide range of aryl or vinyl boronic acids or esters. Conversely, a boronic ester derivative of the bipiperidine could be coupled with various aryl or vinyl halides. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.comnih.gov
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org As mentioned in section 3.3.1, C-H activation can lead to an organozinc derivative of the bipiperidine scaffold, which can then undergo Negishi coupling. nih.govresearchgate.net This reaction is particularly useful for forming C(sp³)–C(sp²) bonds. researchgate.net The success of the Negishi coupling often relies on the choice of palladium catalyst and ligand. organic-chemistry.orgorgsyn.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate. nih.govwikipedia.org After deprotection of the Boc group, the secondary amine on the bipiperidine can be coupled with various aryl or heteroaryl halides to introduce aromatic substituents directly onto the nitrogen atom. organic-chemistry.org This reaction has a broad scope, and various generations of catalysts and ligands have been developed to improve its efficiency and substrate compatibility. wikipedia.org
Representative Cross-Coupling Reactions
| Coupling Reaction | Bipiperidine Derivative | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Halogenated Bipiperidine | Aryl/Vinyl Boronic Acid | C-C |
| Suzuki-Miyaura | Bipiperidine Boronic Ester | Aryl/Vinyl Halide | C-C |
| Negishi | Bipiperidine-Zinc Halide | Aryl/Vinyl Halide | C-C |
Regioselective and Chemoselective Functionalization Techniques
The molecular architecture of this compound presents multiple reactive sites, making regioselective and chemoselective functionalization a key aspect of its synthetic utility. The compound features a secondary alcohol at the 3-position, a Boc-protected secondary amine at the 1'-position, and an unprotected secondary amine at the 1-position of the bipiperidine system. This arrangement of functional groups allows for a variety of selective transformations, enabling the synthesis of diverse derivatives.
The presence of the tert-butoxycarbonyl (Boc) protecting group at the 1'-position is crucial for directing the reactivity of the molecule. The Boc group deactivates the nitrogen atom it is attached to, thereby allowing for selective reactions to occur at the more nucleophilic unprotected secondary amine and the secondary hydroxyl group. Orthogonal protection strategies are often employed to selectively functionalize one site while the others remain protected, and then sequentially deprotect and react the other sites.
Chemoselective O-Functionalization:
The secondary hydroxyl group at the C-3 position is a prime site for functionalization. Due to the electronic-withdrawing nature of the adjacent nitrogen atom and the steric hindrance imparted by the bipiperidinyl framework, the reactivity of this alcohol can be modulated.
One of the most common and effective methods for the functionalization of secondary alcohols is the Mitsunobu reaction . wikipedia.org This reaction allows for the conversion of the alcohol to a variety of other functional groups, such as esters, ethers, and azides, with inversion of stereochemistry. wikipedia.org The reaction typically involves the use of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org For sterically hindered alcohols, using more reactive reagents like 4-nitrobenzoic acid can improve yields. The mild and generally neutral conditions of the Mitsunobu reaction make it compatible with a wide range of functional groups. orgsyn.org
Table 1: Representative Chemoselective O-Acylation via Mitsunobu Reaction This table presents a generalized representation of the Mitsunobu reaction as it would apply to a substrate like this compound, based on established principles of this reaction.
| Reactant | Reagents | Solvent | Product | Stereochemistry |
|---|---|---|---|---|
| This compound | Carboxylic Acid (R-COOH), PPh₃, DEAD/DIAD | Tetrahydrofuran (B95107) (THF) | 3-O-Acyl-1'-Boc-[1,4']bipiperidine | Inversion |
Regioselective N-Functionalization:
The presence of two distinct secondary amine functionalities in the deprotected form of the title compound, or the single unprotected secondary amine in the 1'-Boc-protected form, allows for regioselective N-alkylation and N-acylation reactions. The unprotected nitrogen at the 1-position is significantly more nucleophilic than the Boc-protected nitrogen at the 1'-position, thus directing alkylation and acylation to the former.
Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a non-nucleophilic base, can be employed to selectively introduce substituents at the 1-position. The choice of solvent and base can influence the reaction efficiency and selectivity.
Table 2: Regioselective N-Alkylation of the Unprotected Piperidine This table illustrates a typical regioselective N-alkylation reaction on the this compound scaffold.
| Reactant | Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | R-X (X = Br, I) | K₂CO₃ or Et₃N | Acetonitrile or DMF | 1-Alkyl-1'-Boc-[1,4']bipiperidinyl-3-ol |
Furthermore, the secondary alcohol can be converted into an epoxide. The subsequent regioselective ring-opening of this epoxide with various nucleophiles, including amines, provides a pathway to a wide array of functionalized derivatives. rsc.orgrsc.org The regioselectivity of the epoxide opening is influenced by the steric and electronic nature of the substituents on the piperidine ring and the reaction conditions.
Structural Analysis and Conformational Studies of 1 Boc 1,4 Bipiperidinyl 3 Ol and Its Derivatives
Advanced Spectroscopic Characterization for Structural Elucidation
Beyond simple confirmation of its molecular formula, a suite of advanced spectroscopic methods is employed to unravel the detailed structural and conformational nuances of 1'-Boc-[1,4']bipiperidinyl-3-ol and its derivatives.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is crucial for assigning all proton and carbon signals and defining the compound's stereochemistry and conformational preferences. researchgate.netchemrxiv.org
In ¹H NMR, the chemical shifts of the protons on the two piperidine (B6355638) rings are influenced by their local electronic environment. The protons adjacent to the nitrogen on the Boc-protected ring typically appear at a different frequency compared to those on the unsubstituted nitrogen of the second ring. The bulky tert-butoxycarbonyl (Boc) group significantly affects the chemical shifts of nearby protons due to its electronic and steric properties. researchgate.net The proton attached to the carbon bearing the hydroxyl group (CH-OH) is a key diagnostic signal, and its coupling pattern provides initial clues about its axial or equatorial orientation.
2D NMR techniques, such as Correlation Spectroscopy (COSY), are used to establish proton-proton coupling networks, allowing for the tracing of bonded proton systems through both piperidine rings. libretexts.orglongdom.org This is essential for assigning the signals of the methylene (B1212753) (-CH₂-) groups in each ring.
To determine the through-space proximity of protons and thus the molecule's three-dimensional structure, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. libretexts.org For instance, NOESY can reveal correlations between protons on the two different piperidine rings, providing information on their relative orientation. Crucially, it helps determine the stereochemistry at the C-3 position by observing NOEs between the C-3 proton and other protons within the same ring. An axial C-3 proton would show strong NOEs to the other axial protons at the C-5 and C-2 positions, whereas an equatorial proton would show correlations to adjacent equatorial and axial protons. researchgate.net The combination of coupling constants derived from ¹H NMR and the spatial correlations from NOESY allows for a detailed conformational model to be built. longdom.orgresearchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net The carbon atom of the carbonyl group in the Boc substituent has a characteristic chemical shift in the 154-156 ppm range. The carbon atoms attached to nitrogen (C-N) also have distinct shifts, which can be affected by the C-N bond rotation of the carbamate (B1207046) group, sometimes leading to broadened signals at room temperature. researchgate.net
| Atom Position | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| t-Butyl (Boc) | ~1.45 (s, 9H) | ~28.5 (3C) |
| C=O (Boc) | - | ~154.9 |
| C(t-Bu) (Boc) | - | ~79.5 |
| C3-H | ~3.60 (m, 1H) | - |
| C 3-OH | - | ~67.0 |
| Piperidine Ring 1 (N-Boc) Protons | 1.20 - 4.10 (m) | - |
| Piperidine Ring 1 (N-Boc) Carbons | - | 39.0 - 47.0 |
| Piperidine Ring 2 Protons | 1.40 - 3.10 (m) | - |
| Piperidine Ring 2 Carbons | - | 45.0 - 60.0 |
Note: These are representative chemical shifts and can vary based on solvent and experimental conditions.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational state. longdom.orgnih.gov
The key vibrational modes for this molecule include:
O-H Stretch: A broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) group. The position and shape of this band can indicate the extent of intermolecular or intramolecular hydrogen bonding.
C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine rings and the Boc group are observed in the 2850-3000 cm⁻¹ region.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the Boc protecting group is expected around 1680-1700 cm⁻¹. researchgate.net The exact frequency can be sensitive to the local environment.
N-H Bend and C-N Stretch: Vibrations associated with the secondary amine (N-H) in the unsubstituted piperidine ring and the various C-N bonds appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). For instance, N-H bending modes in piperidines can be found, while C-N stretching absorptions are typically located in the 1000-1200 cm⁻¹ range. rsc.org
In situ IR techniques can be used to monitor dynamic processes, such as the association of molecules via hydrogen bonding or conformational changes under different conditions. nih.gov Raman spectroscopy provides complementary information, particularly for the C-C and C-N skeletal vibrations, and can be useful for studying solid-state polymorphism. nih.gov
| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) | Spectroscopic Method |
| O-H (Alcohol) | 3200 - 3600 (broad) | FT-IR |
| C-H (Aliphatic) | 2850 - 3000 | FT-IR, Raman |
| C=O (Boc-carbamate) | 1680 - 1700 (strong) | FT-IR |
| N-H (Amine) | 3200 - 3500 (medium) | FT-IR |
| C-N (Amine/Amide) | 1000 - 1200 | FT-IR, Raman |
Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. Electrospray ionization (ESI) is a soft ionization technique commonly used, which typically yields the protonated molecule [M+H]⁺.
The fragmentation pattern in tandem MS (MS/MS) provides structural information. For this compound, characteristic fragmentation pathways include:
Loss of the Boc group: A primary and highly characteristic fragmentation is the loss of the tert-butoxycarbonyl group. This can occur through the loss of isobutylene (B52900) (56 Da) to give an intermediate that can subsequently lose CO₂ (44 Da), or through the direct cleavage to form a tert-butyl cation (m/z 57). nih.gov
Cleavage of the piperidine rings: Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines. libretexts.orgmiamioh.edu This can lead to the opening of one or both piperidine rings, resulting in a series of fragment ions.
Loss of Water: Dehydration, involving the loss of a water molecule (18 Da) from the hydroxyl group, is another possible fragmentation, especially under certain ionization conditions.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the bipiperidinyl structure and the presence of the Boc and hydroxyl substituents.
| Fragmentation Process | Neutral Loss (Da) or Fragment Ion (m/z) | Description |
| Protonation | [M+H]⁺ | Molecular ion peak in ESI-MS |
| Loss of Isobutylene | M - 56 | Initial loss from the Boc group |
| Loss of Boc group | M - 100 | Loss of C₅H₈O₂ |
| Formation of tert-butyl cation | m/z 57 | Characteristic fragment from Boc group |
| Loss of Water | M - 18 | Dehydration from the hydroxyl group |
| Ring Cleavage | Various | Alpha-cleavage at C-C bonds adjacent to nitrogen |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
While NMR provides detailed information about the structure in solution, single-crystal X-ray crystallography offers the definitive determination of the molecular structure in the solid state. mdpi.commdpi.com This technique precisely maps the positions of all atoms in the crystal lattice, providing accurate measurements of bond lengths, bond angles, and torsional angles. researchgate.net
For a chiral molecule like (S)- or (R)-1'-Boc-[1,4']bipiperidinyl-3-ol, X-ray crystallography using anomalous dispersion can determine the absolute configuration at the C-3 stereocenter. researchgate.net Furthermore, it reveals the exact solid-state conformation of both piperidine rings, the orientation of the bulky Boc group, the hydroxyl group, and the dihedral angle describing the twist between the two rings. researchgate.netmdpi.com
Analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the N-H of the second piperidine ring, which stabilize the crystal lattice. mdpi.com While a crystal structure for this compound itself may not be publicly available, data from closely related structures, such as N-Boc-3-hydroxypiperidine or other bipiperidine derivatives, serve as excellent models for its expected solid-state behavior. researchgate.netmdpi.com
Detailed Conformational Analysis of the Bipiperidinyl System
Similar to cyclohexane, the piperidine ring preferentially adopts a low-energy chair conformation to minimize angular and torsional strain. youtube.com However, the presence of substituents and the nitrogen heteroatom introduces additional complexity.
Chair Conformation: This is the most stable conformation for most piperidine derivatives. ias.ac.in Substituents can occupy either axial or equatorial positions. For the piperidine ring bearing the hydroxyl group, there is an equilibrium between two chair conformations: one with the hydroxyl group in an axial position and one with it in an equatorial position. The preferred orientation depends on a balance of steric and electronic factors. For the N-Boc protected ring, the sterically demanding Boc group will overwhelmingly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions. nih.gov
Boat and Twist-Boat Conformations: The boat conformation is significantly less stable than the chair due to steric hindrance between the "flagpole" hydrogens and eclipsing interactions along the sides. youtube.com The twist-boat (or skew-boat) conformation is a more stable intermediate between two chair forms and is slightly lower in energy than the pure boat form. youtube.com While chair conformations are dominant, certain substitution patterns, particularly those involving bulky groups on the nitrogen that introduce severe steric strain (like N-nitroso groups), can force the ring to adopt boat or twist-boat conformations to alleviate this strain. ias.ac.inresearchgate.net In some derivatives or specific environments, such as a protein binding site, these higher-energy conformations may become more populated. nih.gov
Inter-Ring Dihedral Angles and Rotational Barriers at the [1,4'] Linkage
In related N-arylpiperidine systems, a perpendicular orientation between the aryl and piperidine rings is often favored to minimize steric hindrance. For bipiperidinyl systems, the rotational barrier around the C-N bond is a critical parameter determining the conformational flexibility of the molecule. This barrier arises from the energy required to overcome steric and electronic repulsions as one ring rotates relative to the other.
Theoretical calculations on similar enamine systems have shown that the delocalization of the nitrogen's lone pair of electrons into the neighboring ring system can contribute significantly to the stability of the ground state and thus influence the height of the rotational barrier. nih.gov The barrier to rotation around the C-N bond in such systems can be substantial, often in the range of several kcal/mol.
Interactive Table: Estimated Rotational Barriers in Related Systems
| System Type | Estimated Rotational Barrier (kcal/mol) |
| Amide Bond | ~16.4 |
| Enamine Bond | ~18.6 |
Note: These values are for analogous systems and serve as an estimation. The actual rotational barrier for this compound may vary.
Influence of Boc Group and Hydroxyl Substitution on Overall Conformation
The conformational landscape of this compound is significantly shaped by its substituents. The tert-butoxycarbonyl (Boc) group attached to the nitrogen of one piperidine ring is a bulky substituent that exerts considerable steric influence. To alleviate steric strain, the Boc group typically forces adjacent substituents into specific orientations, which in turn affects the puckering of the piperidine ring itself.
The hydroxyl (-OH) group at the 3-position of the second piperidine ring introduces a polar element capable of forming hydrogen bonds. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the other ring, or with the carbonyl oxygen of the Boc group, can play a crucial role in stabilizing certain conformations. The presence of a hydroxyl group has been shown to increase the biological activity in some piperidine derivatives, suggesting a significant impact on the molecule's preferred conformation and its interaction with biological targets. nih.gov
Studies on substituted piperidines have demonstrated that the position of substituents can strongly influence the biological activity. nih.gov For instance, in some cases, para-substitution on a piperidine ring is preferred over meta-substitution. nih.gov The 3-hydroxy-2-piperidinone and piperidine-3-carboxamide motifs are found in various natural products and pharmaceuticals, highlighting the importance of substitution at this position. nih.gov
The synthesis of related compounds, such as substituted bipiperidine amides, has been explored for their potential as antagonists for chemokine receptors, indicating the pharmaceutical relevance of this structural class. nih.gov
Interactive Table: Key Substituents and Their Conformational Influence
| Substituent | Position | Primary Influence | Potential Secondary Effects |
| 1'-Boc group | Nitrogen of one ring | Steric hindrance, influences ring puckering | May affect electronic properties of the C-N linkage |
| 3-hydroxyl group | Carbon-3 of the second ring | Polarity, potential for intramolecular hydrogen bonding | Can influence the preferred inter-ring dihedral angle |
Role and Applications of 1 Boc 1,4 Bipiperidinyl 3 Ol As a Versatile Building Block in Organic Synthesis
Precursor to Structurally Complex Piperidine (B6355638) and Bipiperidine Derivatives
The inherent structure of 1'-Boc-[1,4']bipiperidinyl-3-ol provides a foundational framework for the synthesis of more elaborate piperidine and bipiperidine structures. The Boc (tert-butyloxycarbonyl) protecting group on one of the piperidine nitrogen atoms allows for selective chemical manipulation. This protection strategy is crucial for controlling reactivity during subsequent synthetic steps.
The hydroxyl group at the 3-position of the second piperidine ring offers a key site for functionalization. This alcohol can be oxidized to a ketone, providing an entry point for a variety of nucleophilic addition reactions. For instance, the synthesis of 1-Boc-3-piperidone from the corresponding 3-hydroxypiperidine (B146073) is a well-established transformation. google.com This ketone can then serve as a precursor for introducing a wide range of substituents.
Utility in Scaffold-Oriented Synthesis for Chemical Space Exploration
Scaffold-oriented synthesis is a powerful strategy for generating libraries of structurally diverse molecules, which is essential for exploring chemical space in drug discovery and chemical biology. This compound is an ideal starting point for such endeavors due to its inherent three-dimensional structure and multiple points for diversification. The "build/couple/pair" (B/C/P) strategy, a common approach in diversity-oriented synthesis, can effectively utilize building blocks like this bipiperidinyl alcohol. cam.ac.uk
The piperidine and bipiperidine scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with a wide range of biological activities. researchgate.net By modifying the functional groups on the this compound scaffold, chemists can rapidly generate a multitude of analogs. For example, the hydroxyl group can be converted to other functionalities, and the Boc group can be removed to allow for further derivatization of the piperidine nitrogen. This approach facilitates the systematic exploration of structure-activity relationships (SAR).
Strategic Intermediate in the Synthesis of Molecules with Research Interest
The versatility of this compound extends to its role as a key intermediate in the synthesis of specific classes of molecules that are of significant interest to the research community.
Building Block for Design and Synthesis of Potential Enzyme Modulators
The piperidine ring is a common feature in many enzyme inhibitors. For instance, (S)-1-Boc-3-hydroxypiperidine is a crucial stereoselective intermediate in the synthesis of tyrosine kinase inhibitors used in anticancer therapies. researchgate.net The enzymatic reduction of the corresponding ketone is a key step in producing the desired enantiomerically pure alcohol. researchgate.netgoogle.com Similarly, this compound can be envisioned as a precursor for novel enzyme modulators. The bipiperidine structure can provide a rigid scaffold to orient functional groups for optimal interaction with an enzyme's active site. The synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as alogliptin, often involves precursors like (R)-3-amino-1-Boc-piperidine, which can be derived from 1-Boc-3-piperidone. beilstein-journals.org
Scaffold Component for Receptor Ligand Design
The design of ligands that bind to specific receptors is a cornerstone of drug development. The bipiperidine scaffold has been successfully incorporated into ligands for various receptors, including histamine (B1213489) H3 receptors and dopamine (B1211576) D3 receptors. nih.govnih.gov The synthesis of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines as H3 receptor antagonists demonstrates the importance of the bipiperidine core in achieving potent receptor affinity. nih.gov The structural rigidity and the ability to introduce diverse substituents make this compound an attractive starting material for creating new receptor ligands. The concept of "bitopic ligands," which interact with both the primary binding site and a secondary site on a receptor, can be explored using this versatile scaffold. nih.gov
Key Synthon for Complex Natural Product Analogs
Natural products often possess complex, three-dimensional structures that are challenging to synthesize. This compound can serve as a valuable synthon, or synthetic building block, for the creation of analogs of these natural products. The piperidine motif is prevalent in a vast number of alkaloids. nih.govrsc.org Synthetic strategies inspired by the biosynthesis of piperidine-based natural products often utilize key intermediates that can be accessed from precursors like this compound. rsc.org The ability to construct complex ring systems, such as those found in bicyclomycin, often relies on the strategic use of functionalized piperidine derivatives. nih.gov
Integration into Multi-Component Reactions and Tandem Synthesis Sequences
Modern organic synthesis increasingly relies on efficient and atom-economical methods like multi-component reactions (MCRs) and tandem (or domino) synthesis sequences. rug.nlorganic-chemistry.orgtcichemicals.com These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single pot. This compound, after conversion to the corresponding ketone or other reactive intermediates, can be a valuable component in such processes.
For example, the ketone derived from this compound could potentially participate in MCRs like the Ugi or Passerini reactions, which are powerful tools for generating diverse libraries of compounds. organic-chemistry.orgnih.gov Tandem reactions, where a single synthetic operation triggers a cascade of bond-forming events, can also be designed around this scaffold. A tandem Ugi/intramolecular Diels-Alder reaction has been developed to create complex heterocyclic systems, showcasing the potential for integrating functionalized building blocks into such powerful synthetic sequences. beilstein-journals.org
Computational and Theoretical Investigations of 1 Boc 1,4 Bipiperidinyl 3 Ol and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed picture of the electronic structure and energy of a molecule. These methods are instrumental in understanding the fundamental characteristics of 1'-Boc-[1,4']bipiperidinyl-3-ol.
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For this compound, this involves finding the optimal torsion angles of the piperidine (B6355638) rings and the orientation of the bulky tert-butyloxycarbonyl (Boc) protecting group. Studies have shown that the piperidine ring containing the hydroxyl group typically adopts a chair conformation to minimize steric strain.
The electronic structure analysis, often performed using methods like Density Functional Theory (DFT), provides insights into the distribution of electrons within the molecule. This analysis includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G* |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G* |
| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G* |
Note: The values presented are representative and can vary based on the specific computational method and basis set used.
Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for the experimental characterization of new compounds. For this compound, the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra. Theoretical predictions of vibrational frequencies from infrared (IR) spectroscopy can help identify characteristic functional group vibrations, such as the O-H stretch of the alcohol and the C=O stretch of the Boc group.
The basicity of the nitrogen atoms and the acidity of the hydroxyl group in this compound are crucial for its reactivity. Computational methods can predict the proton affinity to determine the basicity of the amine nitrogens. The piperidine nitrogen attached to the Boc group is significantly less basic due to the electron-withdrawing nature of the carbamate (B1207046). The other piperidine nitrogen's basicity is more typical for a secondary amine. The acidity of the hydroxyl group can be estimated by calculating the energy change upon deprotonation.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are essential to explore its conformational landscape. These simulations can reveal the different chair and boat conformations of the piperidine rings and the rotational isomers around the C-N and C-O bonds.
Furthermore, MD simulations can explicitly include solvent molecules, providing a more realistic model of the compound's behavior in solution. These simulations can shed light on how solvent molecules interact with the solute, for instance, through hydrogen bonding with the hydroxyl and carbonyl groups, and how this influences the conformational preferences of the molecule.
Reaction Mechanism Studies and Transition State Analysis for Synthetic Optimization
Theoretical chemistry plays a vital role in understanding and optimizing synthetic routes. For the synthesis of this compound and its derivatives, computational studies can be used to investigate the mechanisms of key reaction steps. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.
This analysis helps in identifying the rate-determining step of a reaction and provides insights into the structure of the transition state. Understanding the transition state geometry can guide the design of catalysts or the choice of reaction conditions to lower the activation energy and improve the reaction yield and selectivity.
In Silico Design Principles for Rational Chemical Modification and Derivatization
The insights gained from computational studies of this compound provide a solid foundation for the rational design of new derivatives with desired properties. In silico design involves computationally screening a virtual library of modified compounds to predict their properties before they are synthesized in the lab.
For instance, if the goal is to develop a derivative with increased binding affinity to a biological target, computational docking studies can be performed. These studies predict how different derivatives will bind to the active site of a protein, and the binding energies can be calculated to rank the potential efficacy of the new compounds. Modifications could include altering the substituent on the hydroxyl group or replacing the Boc protecting group with other functionalities to modulate the electronic and steric properties of the molecule.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Future Research Directions for 1 Boc 1,4 Bipiperidinyl 3 Ol
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 1'-Boc-[1,4']bipiperidinyl-3-ol will likely focus on improving efficiency and sustainability, moving beyond traditional multi-step batch processes. Key research directions include the adoption of flow chemistry and the use of green catalysts. Flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for seamless integration into multi-step automated sequences. For instance, the synthesis of related bipyridine structures has been successfully achieved using flow microreactors, a technique that could be adapted to overcome challenges found in conventional batch methods. nih.gov
Furthermore, a strong emphasis will be placed on sustainable chemistry. This includes the use of alcohols as environmentally friendly chemical reagents and solvents. rsc.org Catalysis will also be a major focus, with research into replacing precious metal catalysts like palladium or rhodium with more abundant and less toxic alternatives such as iron or cobalt for key steps like reductive amination or cyclization. nih.gov Biocatalysis, using enzymes like reductases or transaminases, presents another green alternative that can offer high selectivity under mild conditions, reducing waste and energy consumption. niscpr.res.in A recent sustainable method for creating derivatives directly from Boc-protected amines using simple bases like t-BuOLi highlights a move away from toxic reagents and metal catalysts, a principle that could be applied to streamline the synthesis of precursors or derivatives of this compound. rsc.orgresearchgate.net
Exploration of Novel Chemical Transformations and Derivatizations
The bifunctional nature of this compound makes it an ideal substrate for exploring novel chemical transformations to generate a wide array of derivatives. Future research will likely exploit both the hydroxyl group and the latent secondary amine (after deprotection of the Boc group).
The hydroxyl group can be a handle for various transformations, including oxidation to the corresponding ketone, etherification, or esterification to introduce diverse functionalities. The condensation of related β-amino alcohols with aldehydes to form oxazolidine (B1195125) rings is a well-established transformation that could be applied here to create novel bicyclic structures. acs.orgresearchgate.net
Upon removal of the tert-butoxycarbonyl (Boc) protecting group, the secondary amine on the second piperidine (B6355638) ring becomes available for a host of derivatization reactions. Recent methods have shown the efficient, one-pot conversion of Boc-protected amines into various ureas and carbamates. organic-chemistry.orgacs.org These reactions, often proceeding through an in-situ generated isocyanate intermediate, allow for the introduction of a wide range of substituents. rsc.orgacs.org
Moreover, the deprotected bipiperidine can serve as a component in multicomponent reactions (MCRs), such as the Ugi or Passerini reactions. nih.govmdpi.com MCRs are powerful tools in medicinal chemistry that allow for the rapid assembly of complex molecules from three or more starting materials in a single step, which would rapidly expand the chemical space around the bipiperidine scaffold. taylorfrancis.com
Advancements in Asymmetric Synthetic Methodologies for its Chiral Control
The hydroxyl group at the C-3 position of the piperidine ring creates a stereocenter, making the development of asymmetric synthetic methods crucial for accessing enantiomerically pure forms of this compound. Future research will move beyond classical resolution and focus on catalytic enantioselective strategies.
Biocatalysis: The use of enzymes, particularly ω-transaminases, has proven highly effective for the asymmetric synthesis of chiral 3-aminopiperidines from a prochiral ketone precursor. This biocatalytic approach affords high yields and excellent enantiomeric excess. A similar strategy could be developed using ketoreductases to asymmetrically reduce a ketone precursor, 1'-Boc-[1,4']bipiperidin-3-one, to furnish the desired (R)- or (S)-alcohol.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules. Proline and its derivatives are effective catalysts for asymmetric Mannich reactions, which could be employed to construct the chiral piperidine ring. nih.govacs.org Organocatalytic inverse-demand aza-Diels-Alder reactions have also been used to afford optically pure, highly functionalized piperidines and could be adapted for this target. thieme-connect.com These methods avoid the use of metals and often proceed under mild conditions. acs.org
Metal Catalysis: Advanced transition-metal-catalyzed reactions offer another promising avenue. For example, a recently developed rhodium-catalyzed asymmetric reductive Heck reaction allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) derivatives, showcasing a modern approach to functionalizing the core ring structure enantioselectively. snnu.edu.cn
Design and Synthesis of Structurally Diverse Analogs for Chemical Library Development
This compound is an excellent scaffold for the development of chemical libraries for high-throughput screening. Its rigid bipiperidine core presents substituents in defined spatial orientations, while the functional handles allow for systematic structural diversification.
Future research will focus on the rational design of libraries targeting specific protein families. nih.gov The core scaffold can be decorated at three primary points of diversity:
R¹ (from the hydroxyl group): Derivatization through etherification, esterification, or Mitsunobu reactions.
R² (from the deprotected amine): Modification via acylation, sulfonylation, reductive amination, or participation in MCRs.
R³ (on the rings): Introduction of substituents on the carbon framework of the piperidine rings during the initial synthesis.
The table below illustrates a potential strategy for creating a diverse chemical library from this scaffold.
| Scaffold Position | Derivatization Reaction | Example Reagents | Resulting Functional Group |
| C3-OH (R¹) | Etherification | Alkyl halides, Benzyl (B1604629) bromide | Ether (-OR) |
| Esterification | Acid chlorides, Carboxylic acids | Ester (-OC(O)R) | |
| N1'-H (R²) (after deprotection) | Acylation | Acyl chlorides, Anhydrides | Amide (-C(O)R) |
| Reductive Amination | Aldehydes, Ketones | Substituted Amine (-CHR'R'') | |
| Urea Formation | Isocyanates, Chloroformates | Urea (-C(O)NHR) | |
| Multicomponent Reaction | Aldehyde + Isocyanide + Acid | Complex Amide Structures |
This systematic approach, combining parallel synthesis techniques with the versatile chemistry of the scaffold, will enable the rapid generation of novel compounds for biological screening. beilstein-journals.org
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The future utility of this compound will be significantly enhanced by its integration into automated synthesis and high-throughput experimentation (HTE) platforms. The stability and protected nature of the Boc group make it well-suited for the iterative reaction sequences common in automated synthesis. nih.gov
Automated Synthesis: Flow chemistry platforms, which enable sequential reactions in a continuous stream, are ideal for multi-step derivatization of the scaffold. beilstein-journals.org For example, a flow reactor could be set up for Boc-deprotection, followed immediately by an in-line acylation or alkylation step, telescoping multiple transformations into a single, automated process. researchgate.net Automated microwave peptide synthesizers, which are already used for creating complex peptoids and N-methylated peptides, could be adapted to use this building block for creating libraries of peptidomimetics. mdpi.com
High-Throughput Experimentation (HTE): In HTE, robotic liquid handlers can dispense the scaffold into multi-well plates, followed by the addition of a diverse set of reagents to perform parallel derivatization reactions. This allows for the rapid creation of hundreds or thousands of unique analogs for screening. The compatibility of the Boc protecting group with a wide range of reaction conditions is a major advantage in this context. uniroma1.it The combination of automated synthesis and HTE will accelerate the exploration of the chemical space around this compound, maximizing its potential for discovering new bioactive molecules.
Q & A
Basic: What are the standard synthetic routes for 1'-Boc-[1,4']bipiperidinyl-3-ol, and what purification techniques are recommended?
Methodological Answer:
Synthesis typically involves Boc-protection of the piperidine nitrogen, followed by coupling reactions. For example, analogous Boc-protected piperidine derivatives (e.g., 1-N-Boc-4-substituted piperidines) are synthesized via nucleophilic substitution or cross-coupling reactions under inert atmospheres . Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization using solvents like dichloromethane/hexane. High-performance liquid chromatography (HPLC) with >97.0% purity thresholds is recommended for final quality control, as seen in reagent-grade standards .
Basic: How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound?
Methodological Answer:
- NMR : Analyze and spectra to confirm Boc-group integrity (tert-butyl signals at ~1.4 ppm for , 28-30 ppm for ) and piperidine ring conformation. Compare with reference data for similar Boc-protected piperidines .
- IR : Identify carbonyl stretches (C=O) from the Boc group (~1680–1720 cm) and hydroxyl (O–H) vibrations (~3200–3600 cm) .
- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with Boc cleavage .
Advanced: How can researchers resolve discrepancies in NMR data for Boc-protected piperidine derivatives?
Methodological Answer:
Discrepancies may arise from conformational flexibility or solvent effects. To address this:
- Perform variable-temperature (VT) NMR to assess dynamic behavior of the piperidine ring.
- Use deuterated solvents (e.g., CDCl, DMSO-d) to standardize chemical shift reporting .
- Cross-validate with computational methods (e.g., DFT calculations for predicted shifts) .
Basic: What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Use molecular docking or DFT simulations to predict steric/electronic effects of substituents on reaction pathways.
- Model solvent effects (e.g., polar aprotic solvents like DMF) to enhance coupling reaction efficiency.
- Validate predictions with small-scale experiments (e.g., 0.1 mmol trials) .
Advanced: What strategies improve reaction yields in multi-step syntheses involving Boc-protected intermediates?
Methodological Answer:
- Step Monitoring : Use TLC or inline IR to track intermediate formation and minimize side reactions.
- Protection/Deprotection : Optimize Boc removal with TFA in dichloromethane (2–4 h, 0°C to RT) to prevent piperidine ring degradation .
- Catalysis : Employ Pd-based catalysts for cross-coupling steps, ensuring ligand selection (e.g., XPhos) aligns with substrate steric demands .
Basic: Which analytical methods are most reliable for assessing the purity of this compound?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and acetonitrile/water gradients. Compare retention times with certified reference standards .
- Elemental Analysis : Validate C, H, N content against theoretical values (error margin ≤0.4%) .
- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to ensure stability .
Advanced: How to troubleshoot low yields in the final coupling step of the synthesis?
Methodological Answer:
- Side Reactions : Check for Boc-group cleavage via LC-MS; if detected, reduce reaction temperature or switch to milder bases (e.g., KCO instead of NaOH).
- Steric Hindrance : Introduce microwave-assisted synthesis (50–100°C, 10–30 min) to enhance reactivity .
- Catalyst Poisoning : Pre-purify starting materials via flash chromatography to remove trace impurities .
Basic: What role does this compound play in medicinal chemistry research?
Methodological Answer:
As a chiral building block, it serves as a precursor for:
- Pharmacophores : Functionalization at the 3-hydroxyl position enables derivatization (e.g., esterification for prodrug design).
- Receptor Targeting : Piperidine scaffolds are common in CNS-targeting agents (e.g., dopamine receptor modulators) .
Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- pH Profiling : Dissolve in buffers (pH 1–13) and analyze by NMR for Boc-group hydrolysis or ring-opening .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
